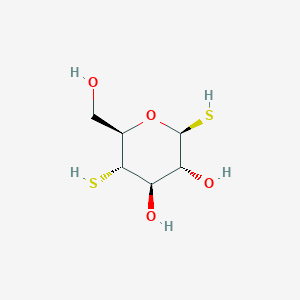

1,4-dithio-beta-D-glucopyranose

Description

Properties

Molecular Formula |

C6H12O4S2 |

|---|---|

Molecular Weight |

212.3 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,5-bis(sulfanyl)oxane-3,4-diol |

InChI |

InChI=1S/C6H12O4S2/c7-1-2-5(11)3(8)4(9)6(12)10-2/h2-9,11-12H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

InChI Key |

MUOMBPNNVXJUGT-UKFBFLRUSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)S)O |

Canonical SMILES |

C(C1C(C(C(C(O1)S)O)O)S)O |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with the selective protection of glucose hydroxyl groups. Acetylation is commonly employed due to its compatibility with subsequent sulfurization steps. For example, 5-thio-D-glucopyranose pentaacetate serves as a key intermediate in analogous dithiosugar syntheses. By protecting all hydroxyl groups except those at positions 1 and 4, regioselective thiolation becomes feasible.

Activation and Thiolation

Activation of the 1- and 4-hydroxyl groups typically involves conversion to leaving groups such as bromides or mesylates. In a reported procedure, 2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl bromide was reacted with 4-cyanobenzenethiol in acetone under basic conditions (potassium carbonate), yielding thioglycosides with retention of configuration at the anomeric center. Transposition of this method to target the 1- and 4-positions would require analogous activation steps.

Table 1: Key Reaction Conditions for Thiolation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxyl Activation | Ac₂O, HBr/AcOH | 85 | |

| Thiol Displacement | 4-Cyanobenzenethiol, K₂CO₃ | 56–72 | |

| Deprotection | Zemplén deacetylation | 90–95 |

Direct Thiolation Approaches

Nucleophilic Substitution

Direct displacement of hydroxyl groups by thiols is challenging due to the poor leaving-group ability of hydroxide ions. However, Mitsunobu conditions (e.g., DIAD, PPh₃) enable thiolation by converting hydroxyls into better leaving groups. For instance, treatment of partially protected glucose derivatives with thiols under Mitsunobu conditions has been used to introduce sulfur at secondary positions.

Transannular Participation

In cases where steric hindrance complicates direct substitution, transannular mechanisms can facilitate sulfur insertion. For example, the formation of 2,5-anhydro-5-thio-D-mannose derivatives via episulfonium intermediates highlights the role of neighboring-group participation in directing sulfur placement. Adapting this strategy to the 1,4-positions would require analogous bridging intermediates.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Stepwise synthesis via protecting groups provides high regioselectivity but involves multiple steps, reducing overall yield (~40–60%). Direct thiolation simplifies the process but risks side reactions, such as polysulfurization. Catalytic methods, though promising, lack demonstrated efficacy for this specific compound.

Purity and Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying sulfur placement. For example, NMR of 4-cyanophenyl 1,5-dithio-β-D-glucopyranoside derivatives revealed distinct shifts for sulfur-adjacent protons (δ 5.05–5.40 ppm) . Similar analyses would confirm the structure of 1,4-dithio analogs.

Chemical Reactions Analysis

Types of Reactions

1,4-dithio-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to regenerate the thiol groups.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

Enzyme Inhibition Studies

1,4-Dithio-beta-D-glucopyranose has been investigated for its inhibitory effects on various enzymes. One notable application is its potential as an inhibitor of alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are significant for managing type 2 diabetes mellitus by slowing glucose absorption in the intestines.

- Case Study : A study demonstrated that derivatives of glucopyranose exhibited significant alpha-glucosidase inhibition with IC values indicating strong activity against the enzyme, suggesting that compounds like 1,4-dithio-beta-D-glucopyranose could be developed into therapeutic agents for diabetes management .

Drug Development

The compound has been explored within drug repurposing initiatives due to its structural similarities to existing glucose analogs. Its unique dithio structure may provide novel interactions with biological targets.

- Case Study : Research utilizing tree-based scan statistics identified potential repurposing signals for sodium-glucose cotransporter-2 inhibitors (SGLT2i), which are critical in diabetes treatment. While not directly linked to 1,4-dithio-beta-D-glucopyranose, insights from such studies could guide future investigations into similar compounds .

Biochemical Applications

The compound serves as a model for studying carbohydrate interactions and modifications. Its ability to form disulfide bonds can be leveraged in biochemical assays to investigate protein folding and stability.

- Case Study : Investigations into the synthesis of glycosylated compounds have utilized dithio sugars to explore their roles in biochemical pathways, enhancing our understanding of cellular processes .

Comparative Analysis with Related Compounds

To understand the significance of 1,4-dithio-beta-D-glucopyranose in research, a comparison with other related compounds can be insightful:

| Compound | Structure Type | Notable Application |

|---|---|---|

| 1,4-Dithio-beta-D-glucopyranose | Dithio monosaccharide | Alpha-glucosidase inhibition studies |

| Alpha-D-glucose | Monosaccharide | General carbohydrate metabolism |

| Beta-D-mannose | Monosaccharide | Studies on glycosylation and protein interactions |

Mechanism of Action

The mechanism of action of 1,4-dithio-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit or modify the activity of enzymes like endoglucanase by binding to their active sites. This interaction can alter the enzyme’s function and affect metabolic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Glucopyranose Derivatives

*Example from : 6-methoxy-3-methyl-1,6,8-trihydroxy-2-naphthoic acid 8-O-β-D-glucopyranoside.

Reactivity and Stability

- 1,4-Dithio-beta-D-glucopyranose: The sulfur atoms in the glycosidic bond increase hydrophobicity and reduce hydrogen-bonding capacity compared to oxygen analogs. This results in higher stability under acidic conditions but greater susceptibility to nucleophilic substitution or radical-mediated reactions .

- O-Glycosides (e.g., ) : Acid hydrolysis readily cleaves O-glycosidic bonds, releasing reducing sugars like D-glucose . This lability limits their use in acidic environments.

- Anhydro Sugars (e.g., 1,4,3,6-dianhydro-α-D-glucopyranose): The rigid anhydrous bridges introduce steric strain, reducing solubility and altering conformational flexibility .

Q & A

Q. What synthetic strategies are employed for preparing 1,4-dithio-β-D-glucopyranose and its derivatives?

The synthesis of thio-modified carbohydrates like 1,4-dithio-β-D-glucopyranose typically involves selective protection/de-protection of hydroxyl groups and substitution of oxygen with sulfur at specific positions. For example, glycosylation reactions using thioglycoside donors or thiol-ene click chemistry can introduce sulfur atoms into the glycosidic linkage. Structural analogs, such as 4-deoxy-disaccharides, are synthesized via regioselective deoxygenation or substitution, as demonstrated in the preparation of 2-acetamido-2,4-dideoxy derivatives . Acetylated intermediates (e.g., tetra-O-acetyl derivatives) are often used to stabilize reactive hydroxyl groups during synthesis .

Q. How is the ring conformation of 1,4-dithio-β-D-glucopyranose characterized experimentally?

Ring puckering in thiopyranoses is analyzed using puckering coordinates, which quantify deviations from planarity. Cremer-Pople parameters (e.g., amplitude and phase angle ) are calculated from atomic coordinates obtained via X-ray crystallography or NMR. These parameters classify puckering modes (e.g., chair, boat, twist-boat) and assess pseudorotational itineraries . Computational methods like ab initio metadynamics can further map the free energy landscape of ring conformers, revealing dominant puckered states and their thermodynamic stability .

Q. What spectroscopic techniques are critical for structural validation of thio-sugar derivatives?

- NMR : - and -NMR identify sulfur-induced deshielding effects, confirm glycosidic linkage stereochemistry, and detect anomeric configurations.

- X-ray crystallography : Resolves bond lengths (e.g., C-S vs. C-O), ring puckering, and intermolecular interactions.

- Mass spectrometry : Validates molecular weight and fragmentation patterns of acetylated or glycosylated derivatives .

Advanced Research Questions

Q. How does sulfur substitution in the glycosidic bond influence enzyme-substrate recognition in β-glucosidases?

Thio-glycosides like 1,4-dithio-β-D-glucopyranose may act as transition-state analogs or inhibitors due to altered electronic and conformational properties. Computational studies show that β-glucoside hydrolases preferentially bind distorted substrate conformers (e.g., → transition states). Sulfur’s larger atomic radius and reduced electronegativity compared to oxygen perturb the substrate’s charge distribution and puckering, potentially slowing hydrolysis kinetics. Enzymatic assays with thioglycosides can elucidate catalytic mechanisms and active-site flexibility .

Q. How can contradictions in reported conformational data for thiopyranoses be resolved?

Discrepancies in puckering parameters may arise from crystallographic packing effects, solvent interactions, or methodological differences. To reconcile

Q. What computational approaches predict the free energy landscape of 1,4-dithio-β-D-glucopyranose?

Ab initio metadynamics is a powerful tool for mapping conformational free energy surfaces. By biasing puckering coordinates (e.g., Cremer-Pople parameters), this method identifies metastable conformers and transition pathways. For β-D-glucopyranose, simulations reveal nine free energy minima, six of which correspond to canonical puckered states. Applying this to thio-derivatives would quantify sulfur’s impact on ring flexibility and pseudorotation barriers .

Methodological Considerations

Q. How to design experiments analyzing thio-sugar stability under physiological conditions?

- Kinetic assays : Monitor hydrolysis rates of 1,4-dithio-β-D-glucopyranose in buffered solutions (pH 5–8) via HPLC or enzymatic detection.

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.

- Circular dichroism (CD) : Track conformational changes in aqueous vs. nonpolar solvents .

Q. What strategies optimize the regioselective synthesis of 1,4-dithio derivatives?

- Protecting group strategy : Use temporary groups (e.g., acetyl, benzyl) to shield non-target hydroxyls during thiolation.

- Lewis acid catalysis : Employ BF₃·Et₂O or AgOTf to activate thioglycoside donors for stereocontrolled coupling.

- Post-functionalization : Introduce sulfur via Mitsunobu reaction (e.g., Ph₃P/DIAD with thiol nucleophiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.